6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . Another method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide alkane derivatives using NBS, followed by a reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include bromination and condensation . The reaction of the brominated product with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols leads to the formation of the desired product .Scientific Research Applications
Synthesis and Characterization
C-H Arylation in Synthesis : A series of new 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized using a phosphine-free C-H arylative cross-coupling process. This process utilized 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand, showing the versatility of these compounds in organic synthesis (Saeed et al., 2016).
Novel Synthesis Methods : Researchers have developed various synthesis methods for creating new derivatives of this compound, demonstrating its potential in pharmaceutical and chemical industries. For example, a study reported the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with potential anticancer applications (Chowrasia et al., 2017).
Biological and Pharmacological Activities
Anticancer Properties : Several studies have explored the anticancer activity of derivatives of this compound. For instance, compounds with fluorine substitutions showed significant antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).
Antimicrobial and Antifungal Activities : Research has also been conducted on the antimicrobial and antifungal properties of these derivatives. A study found that certain derivatives showed significant inhibition against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mathew et al., 2006).
Antioxidant and Anticancer Agent : One derivative demonstrated potent antioxidant properties and inhibited the growth of HepG2 cells, suggesting a role in cancer therapy (Sunil et al., 2010).
Mechanism of Action
Future Directions
The future directions in the research of 6-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds seem promising. They have potential applications in the field of medicine, especially in anticancer research . Further studies could focus on optimizing the synthesis process and exploring their biological activities in more detail .
Properties
IUPAC Name |
6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCBYBHDAQDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.